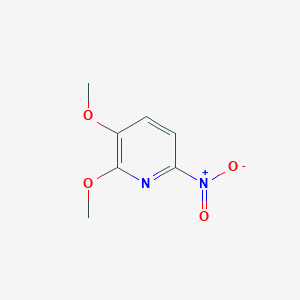

2,3-Dimethoxy-6-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-Dimethoxy-6-nitropyridine” is a chemical compound with the molecular formula C7H8N2O4 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H8N2O4 . The exact mass of the molecule is 184.04840674 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 184.15 g/mol . It has a topological polar surface area of 77.2 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Electrophilic Substitution and Synthetic Applications

2,3-Dimethoxy-6-nitropyridine is involved in electrophilic substitution reactions. For example, the nitration of 3,5-dimethoxypyridine, a related compound, shows reactivity in the 2-position, indicating similar behavior might be expected for this compound. This has implications for synthetic applications, especially in the formation of various pyridine derivatives (Johnson, Katritzky, & Viney, 1967).

Complexation Studies

6,6′-Dimethyl-3-nitro-2,2′-bipyridine, a compound related to this compound, has been studied for its ability to form complexes with metals like cadmium, copper, and zinc. These studies are relevant to understanding the structure and properties of certain antitumor drugs, which can aid in drug design and development (Long et al., 1993).

Role in Bioinorganic Chemistry

The acidity of nitroxyl (HNO) coordinated to metal cores can be significantly influenced by the coordination environment, which is relevant in bioinorganic chemistry. This knowledge is fundamental in understanding the role of different HNO-derived species in biological systems (Levin et al., 2018).

Molecular and Crystal Structures

The molecular and crystal structures of compounds similar to this compound, such as 2-amino-4-methyl-3-nitropyridine, have been determined using techniques like X-ray crystallography and DFT calculations. These studies help in understanding the properties of nitropyridine derivatives at a molecular level, which can inform their potential applications in various fields (Bryndal et al., 2012).

Physicochemical Properties

Ammonium 2,3,5,6-tetraoxo-4-nitropyridinate, a compound structurally related to this compound, exhibits unique physicochemical properties in both crystalline state and aqueous solutions. Understanding these properties can be crucial in the development of new materials and chemical processes (Kuz’mina et al., 2004).

Vibrational Spectroscopic Studies

Vibrational spectroscopy, like FT-IR and FT-Raman, has been used to study the molecular structure of nitropyridine derivatives. These studies are essential for identifying and understanding the chemical behavior of such compounds, which can be leveraged in various scientific applications (Karnan, Balachandran, & Murugan, 2012).

Safety and Hazards

“2,3-Dimethoxy-6-nitropyridine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is advised to move to fresh air . In case of ingestion, it is advised to wash out the mouth with copious amounts of water for at least 15 minutes .

Properties

IUPAC Name |

2,3-dimethoxy-6-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-3-4-6(9(10)11)8-7(5)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBVUQQJSXYDHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509114 |

Source

|

| Record name | 2,3-Dimethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79491-44-4 |

Source

|

| Record name | 2,3-Dimethoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)

![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)